methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Description
The exact mass of the compound this compound is 247.12084340 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-5-3-4-6-11(10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPFNWZDTKNUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound belongs to the class of N-substituted pyrrolidinones. Its structure features:
- A five-membered pyrrolidine ring
- A ketone group at position 5
- A methyl ester group at position 3
- A nitrogen atom substituted with a methyl group and a benzyl group with an additional methyl group on the phenyl ring at position 2
This unique arrangement contributes to its chemical properties and potential biological activities, which are still under investigation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity, which can lead to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. However, detailed molecular targets and pathways need further elucidation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research on related pyrrolidinone derivatives has demonstrated structure-dependent anticancer activity against human lung cancer cell lines (A549). For example, certain modifications in the structure significantly affected cell viability, indicating that this compound could be further explored for its anticancer potential .
Table 1: Summary of Biological Activities
| Study | Biological Activity | Model/System | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Various pathogens | Identified potential against Gram-positive bacteria |
| Study 2 | Anticancer | A549 cells | Structure-dependent reduction in cell viability observed |
| Study 3 | Antioxidant | DPPH assay | Related compounds showed significant antioxidant activity |
Key Research Findings
- Antimicrobial Properties : Compounds in the pyrrolidinone class have shown promising results against resistant bacterial strains.
- Anticancer Mechanisms : Structure modifications in related compounds have led to varying degrees of cytotoxicity in cancer cell lines.
- Antioxidant Activity : Some derivatives exhibited antioxidant properties potentially beneficial for therapeutic applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent esterification. The compound's structure features a pyrrolidine core, which is a common motif in many bioactive molecules.
Key Synthetic Routes:
- Pyrrolidine Formation: The initial step often involves cyclization reactions that form the pyrrolidine ring from suitable precursors.
- Esterification: The carboxylic acid group is converted to an ester, enhancing solubility and bioavailability.
Biological Activities
This compound has been investigated for various biological activities, including:
Antioxidant Activity
Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit antioxidant properties. For instance, studies have shown that certain derivatives demonstrate significant reducing power in assays designed to measure antioxidant activity . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Oxime derivatives related to this class of compounds have shown efficacy against various cancer cell lines, indicating that modifications to the core structure can enhance biological activity .
Case Study Example:
A study involving oxime derivatives demonstrated their ability to inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
Cancer Therapy
Due to its potential anticancer properties, this compound could be developed into a therapeutic agent targeting specific cancer types. The modulation of key pathways involved in tumor growth makes it a candidate for further development.
Neurological Disorders
The structural features of pyrrolidines often correlate with neuroprotective effects. Compounds in this class have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system targets.
Comparative Analysis of Related Compounds
To better understand the applications of this compound, a comparative analysis with related compounds can provide insights into structure-activity relationships (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
